
N~1~,N~2~-dimethylhomoserinamide
説明
N~1~,N~2~-dimethylhomoserinamide (DMHS) is a naturally occurring compound found in various marine organisms. It has been identified as a potential therapeutic agent due to its unique chemical properties and biological activities.
科学的研究の応用
N~1~,N~2~-dimethylhomoserinamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. N~1~,N~2~-dimethylhomoserinamide has also been investigated for its role in regulating immune responses and modulating cell signaling pathways. In addition, N~1~,N~2~-dimethylhomoserinamide has been explored as a potential drug delivery system due to its ability to encapsulate and transport various compounds.
作用機序
The exact mechanism of action of N~1~,N~2~-dimethylhomoserinamide is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular processes. N~1~,N~2~-dimethylhomoserinamide has been shown to interact with cell membranes, leading to changes in membrane fluidity and permeability. It has also been suggested that N~1~,N~2~-dimethylhomoserinamide may interfere with intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
N~1~,N~2~-dimethylhomoserinamide has been shown to exert various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. N~1~,N~2~-dimethylhomoserinamide has also been shown to induce apoptosis in tumor cells and inhibit the proliferation of cancer cells. In addition, N~1~,N~2~-dimethylhomoserinamide has been shown to modulate the production of pro-inflammatory cytokines and regulate immune responses.
実験室実験の利点と制限
N~1~,N~2~-dimethylhomoserinamide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. N~1~,N~2~-dimethylhomoserinamide is also stable under various conditions, making it suitable for long-term storage. However, N~1~,N~2~-dimethylhomoserinamide has some limitations for lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. In addition, the purity of N~1~,N~2~-dimethylhomoserinamide can vary depending on the synthesis method used, which can affect the reproducibility of experimental results.
将来の方向性
There are several future directions for N~1~,N~2~-dimethylhomoserinamide research. One area of focus is the development of new synthetic methods for N~1~,N~2~-dimethylhomoserinamide that are more efficient and environmentally friendly. Another area of focus is the investigation of N~1~,N~2~-dimethylhomoserinamide as a potential therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, the use of N~1~,N~2~-dimethylhomoserinamide as a drug delivery system for various compounds is an area of active research. Finally, the exploration of the mechanism of action of N~1~,N~2~-dimethylhomoserinamide and its interactions with cellular processes is an important area of future research.
Conclusion:
In conclusion, N~1~,N~2~-dimethylhomoserinamide is a naturally occurring compound with potential therapeutic applications. It can be synthesized through a series of chemical reactions and has been extensively studied for its biological activities. N~1~,N~2~-dimethylhomoserinamide has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities, and has been explored as a potential drug delivery system. Despite its advantages for lab experiments, N~1~,N~2~-dimethylhomoserinamide has some limitations that need to be addressed. There are several future directions for N~1~,N~2~-dimethylhomoserinamide research, including the development of new synthetic methods and the investigation of its therapeutic potential for various diseases.
特性
IUPAC Name |
4-hydroxy-N-methyl-2-(methylamino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-7-5(3-4-9)6(10)8-2/h5,7,9H,3-4H2,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIXGQPXTPLAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCO)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
a-Methylamino-g-hydroxybutyric acid methylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




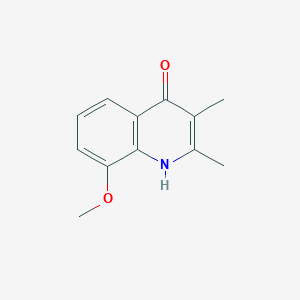
![4-amino-3-(4-ethoxyphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]-1,3-thiazole-2(3H)-thione](/img/structure/B3749512.png)
![4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B3749513.png)
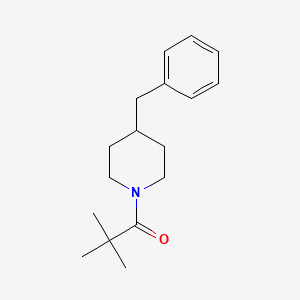
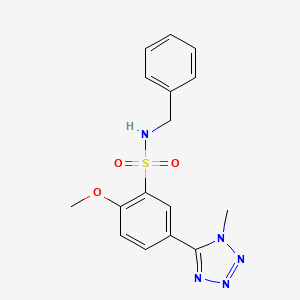
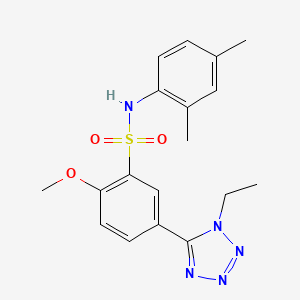
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-phenylacetamide](/img/structure/B3749537.png)
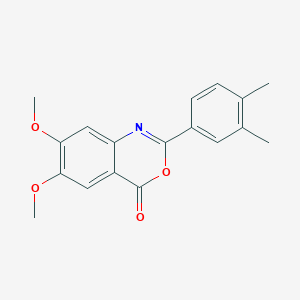
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B3749562.png)
![3-chloro-5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3749591.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B3749598.png)

![3-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3749607.png)